molecular formula C14H8N4S2 B8244249 2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole

2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole

Cat. No.: B8244249
M. Wt: 296.4 g/mol
InChI Key: KBXDZYVLDKNMQL-UHFFFAOYSA-N
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Description

2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole is a heterocyclic compound known for its electron-deficient nature and high oxidative stability. This compound features a rigid planar structure that enables efficient intermolecular π–π overlap, making it particularly appealing for applications in organic electronics .

Preparation Methods

The synthesis of 2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole typically involves the reaction of 4-pyridyl-substituted thiazole derivatives under specific conditions. One common method includes the use of solvothermal conditions to construct a 3D luminescent metal-organic framework (LMOF) with good water stability . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications.

Chemical Reactions Analysis

2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions where one of the pyridyl groups is replaced by another functional group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Coordination Chemistry

DPTTZ has been utilized as a ligand in coordination compounds, particularly in the formation of metal-organic frameworks (MOFs). One notable application involves its use in synthesizing a luminescent Cd coordination polymer. The compound [Cd(DPTTZ)(OBA)] (IUST-3) demonstrates excellent fluorescent properties attributed to the strong π-conjugated effect of DPTTZ and the d10 electronic configuration of the Cd(II) cation. This MOF has shown selective detection capabilities for various analytes, including 4-nitroaniline and chromate ions in aqueous solutions at room temperature .

Electrochemical Applications

DPTTZ has been investigated for its electrochemical properties in single-molecule junctions. Recent studies have highlighted its potential in deep eutectic solvents for measuring molecular conductance. The compound showed reasonable conductance signatures despite challenges with solubility in traditional solvents. This indicates DPTTZ's capability to function effectively in electrochemical systems, particularly when combined with novel solvent systems like ethaline .

Photonic Applications

The compound has also been explored for its photonic applications. DPTTZ can be incorporated into organic photovoltaic devices due to its photoactive properties. Research has indicated that compounds based on the thiazolo[5,4-d]thiazole core can enhance the efficiency of organic and hybrid solar cells by improving light absorption and charge transport characteristics .

Synthesis and Characterization

The synthesis of DPTTZ typically involves the reaction of dithiooxamide with pyridinecarboxaldehyde under controlled conditions to yield the desired thiazolo compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed to confirm the structure and purity of the synthesized ligand .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Coordination ChemistryFormation of luminescent MOFs using DPTTZ as a ligandSelective detection of analytes; IUST-3 structure
ElectrochemicalUtilization in single-molecule junctions for conductance measurementsConductance observed in deep eutectic solvents
PhotonicsIntegration into organic photovoltaic devicesEnhanced light absorption properties
BiologicalPotential pharmacological applications based on structural analogsAntibacterial and anticancer activities
SynthesisReaction conditions for producing DPTTZConfirmed via NMR and mass spectrometry

Comparison with Similar Compounds

2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of high oxidative stability, rigid planar structure, and ability to form stable complexes with metal ions, making it highly valuable for a wide range of applications.

Biological Activity

2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole (DPTZTZ) is a compound of increasing interest in the field of materials science and catalysis due to its unique structural properties and biological activity. This article explores the biological activity of DPTZTZ, focusing on its applications in photocatalysis, enzyme mimetics, and potential therapeutic uses.

Structural Overview

DPTZTZ is characterized by a thiazolo[5,4-d]thiazole core with pyridine substituents. The presence of heteroatoms in its structure contributes to its electronic properties, making it suitable for various catalytic applications. The compound is often utilized in the formation of metal-organic frameworks (MOFs), which enhance its reactivity and stability in biological systems.

Photocatalytic Activity

Recent studies highlight the photocatalytic capabilities of DPTZTZ when incorporated into MOFs. For instance, a study demonstrated that a MOF constructed with DPTZTZ exhibited significant photocatalytic activity for CO2 conversion and benzylamine coupling reactions under mild conditions. This was attributed to the compound's ability to generate superoxide radicals (O2\cdot O_2^-) upon light excitation, which are crucial for oxidation processes .

Table 1: Photocatalytic Performance of DPTZTZ-Based MOFs

Reaction TypeConditionsPerformance Metrics
CO2 CycloadditionMild temperatureHigh conversion rate
Benzylamine CouplingRoom temperatureEfficient product yield
Superoxide Radical GenerationLight irradiationSignificant radical formation

Enzyme Mimetic Activity

DPTZTZ has shown potential as an enzyme mimic due to its ability to facilitate electron transfer processes. In enzymatic catalysis, the compound can stabilize transition states and reactive intermediates through non-covalent interactions, similar to natural enzymes . This property makes it a candidate for developing artificial enzymes that could be used in biochemical applications.

Case Studies

  • Metal-Organic Frameworks (MOFs) :
    • A study conducted on a specific MOF (MOF-LS10) incorporating DPTZTZ revealed its effectiveness in catalyzing organic reactions. The framework displayed permanent porosity and moderate CO2 adsorption capacity, enhancing its photocatalytic performance .
  • Layered Conjugated Polymers :
    • Research involving layered thiazolo[5,4-d]thiazole-linked conjugated microporous polymers demonstrated that DPTZTZ could modify polymer properties for improved photocatalytic efficiency. The incorporation of DPTZTZ allowed for better charge separation and enhanced light absorption .
  • Spin-Crossover Behavior :
    • Another study highlighted the spin-crossover behavior of coordination polymers containing DPTZTZ, showing a significant hysteresis loop that could be exploited in sensors or memory devices .

Properties

IUPAC Name

2,5-dipyridin-4-yl-[1,3]thiazolo[5,4-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4S2/c1-5-15-6-2-9(1)11-17-13-14(19-11)18-12(20-13)10-3-7-16-8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXDZYVLDKNMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC3=C(S2)N=C(S3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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